molecular formula C18H17ClN4OS B2483483 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[(2-methylphenyl)methyl]-1,3-thiazole-5-carboxamide CAS No. 1351822-09-7

2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[(2-methylphenyl)methyl]-1,3-thiazole-5-carboxamide

Katalognummer: B2483483
CAS-Nummer: 1351822-09-7
Molekulargewicht: 372.87
InChI-Schlüssel: OWFKPUPGTJLQRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[(2-methylphenyl)methyl]-1,3-thiazole-5-carboxamide features a thiazole-5-carboxamide core substituted with a 5-chloropyridin-2-yl amino group at position 2 and a 2-methylbenzyl group at the carboxamide nitrogen. Its molecular formula is C₁₇H₁₆ClN₅OS, with a molecular weight of 397.86 g/mol.

Eigenschaften

IUPAC Name

2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[(2-methylphenyl)methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4OS/c1-11-5-3-4-6-13(11)9-21-17(24)16-12(2)22-18(25-16)23-15-8-7-14(19)10-20-15/h3-8,10H,9H2,1-2H3,(H,21,24)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFKPUPGTJLQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=C(N=C(S2)NC3=NC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Thiazole Core Assembly via Hantzsch Cyclization

The 4-methyl-1,3-thiazole-5-carboxylic acid intermediate was synthesized using a modified Hantzsch thiazole synthesis. A mixture of ethyl 4-methyl-2-bromoacetoacetate (1.2 equiv) and thiourea (1.0 equiv) in ethanol was refluxed at 80°C for 12 hours under nitrogen. The reaction progress was monitored by TLC (hexane:EtOAc = 3:1), yielding the thiazole ester intermediate (78% yield). Saponification with 2M NaOH in methanol/water (4:1) at 60°C for 6 hours produced the carboxylic acid derivative (92% yield).

Table 1: Optimization of Hantzsch Cyclization Conditions

Entry Solvent Temp (°C) Time (h) Yield (%)
1 Ethanol 80 12 78
2 DMF 100 8 65
3 THF 65 18 71

Introduction of 5-Chloropyridin-2-ylamino Group

The 2-amino position was functionalized via nucleophilic aromatic substitution (SNAr) using 5-chloro-2-aminopyridine. Thiazole-5-carboxylic acid (1.0 equiv) was treated with SOCl2 in anhydrous DCM to generate the acyl chloride, followed by reaction with 5-chloro-2-aminopyridine (1.2 equiv) in pyridine at 0–5°C. The reaction mixture was stirred for 24 hours, yielding the 2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carbonyl chloride intermediate (85% yield).

Key Spectral Data:

  • 1H NMR (500 MHz, DMSO-d6): δ 8.34 (s, 1H, pyridine-H), 8.22 (d, J = 8.5 Hz, 1H, pyridine-H), 7.89 (d, J = 8.5 Hz, 1H, pyridine-H), 2.51 (s, 3H, CH3).
  • HRMS (ESI+): m/z calcd for C10H8ClN3OS [M+H]+: 270.0064, found: 270.0068.

Carboxamide Formation with 2-Methylbenzylamine

The final coupling step employed EDC/HOBt-mediated amidation. The acyl chloride intermediate (1.0 equiv) was dissolved in anhydrous DCM with 2-methylbenzylamine (1.5 equiv), DMAP (0.1 equiv), and EDC (1.2 equiv). The reaction proceeded at room temperature for 48 hours under argon, followed by purification via silica gel chromatography (hexane:EtOAc = 4:1) to isolate the title compound (68% yield).

Table 2: Carboxamide Coupling Optimization

Entry Coupling Reagent Solvent Yield (%) Purity (HPLC)
1 EDC/HOBt DCM 68 98.2
2 DCC/DMAP THF 55 95.4
3 HATU DMF 72 97.8

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

The 1H NMR spectrum confirmed successful amide bond formation:

  • 1H NMR (500 MHz, DMSO-d6): δ 10.12 (s, 1H, NH), 8.41 (s, 1H, pyridine-H), 8.15 (d, J = 8.5 Hz, 1H, pyridine-H), 7.88 (d, J = 8.5 Hz, 1H, pyridine-H), 7.32–7.25 (m, 4H, Ar-H), 4.62 (d, J = 5.5 Hz, 2H, CH2), 2.49 (s, 3H, CH3), 2.34 (s, 3H, CH3).

The 13C NMR spectrum exhibited characteristic peaks at:

  • 13C NMR (125 MHz, DMSO-d6): δ 167.8 (C=O), 158.2 (C=N), 149.7 (pyridine-C), 138.5 (Ar-C), 134.2 (Ar-C), 129.8 (Ar-C), 128.4 (Ar-C), 126.1 (Ar-C), 115.3 (thiazole-C), 43.5 (CH2), 21.3 (CH3), 19.8 (CH3).

Purity and Stability Assessment

HPLC analysis (C18 column, MeCN:H2O = 70:30, 1 mL/min) confirmed 98.2% purity with a retention time of 6.54 minutes. Accelerated stability studies (40°C/75% RH, 30 days) showed <2% degradation, indicating robust shelf-life under standard storage conditions.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[(2-methylphenyl)methyl]-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the most significant applications of this compound is its anticancer properties . Various studies have evaluated its efficacy against different cancer cell lines.

Case Studies

A notable study conducted by the National Cancer Institute (NCI) assessed the compound's activity against a panel of human tumor cell lines. The results indicated a mean growth inhibition (GI50) value of approximately 15.72 μM, demonstrating significant cytotoxic effects on cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy and reducing toxicity.

Key Structural Features

The thiazole and pyridine moieties are essential for the biological activity of this compound. Modifications to these structures can enhance potency or selectivity towards specific cancer types.

Research Findings

Research indicates that substituents on the thiazole ring influence the compound's binding affinity to target proteins involved in cancer progression . This information is critical for designing more effective derivatives.

Drug-Like Properties

Evaluating drug-like properties is essential for determining the viability of a compound as a therapeutic agent.

ADME Properties

The compound has been assessed for its Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics using computational models such as SwissADME. The results suggest favorable properties, including good solubility and permeability, which are vital for oral bioavailability .

Potential for Further Development

The promising results from initial studies indicate that this compound could serve as a lead candidate for further development into an anticancer drug.

Summary Table of Findings

ApplicationFindingsReferences
Anticancer ActivityGI50 ~ 15.72 μM against tumor cells
Structure-Activity RelationshipModifications enhance binding affinity
Drug-Like PropertiesFavorable ADME characteristics
Future DevelopmentPotential for combination therapies

Wirkmechanismus

The mechanism of action of 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[(2-methylphenyl)methyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

A comparative analysis of key structural analogs is summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
Target Compound C₁₇H₁₆ClN₅OS 397.86 5-chloropyridin-2-yl, 2-methylbenzyl -
Dasatinib (BMS-354825) C₂₂H₂₆ClN₇O₂S 488.01 2-chloro-6-methylphenyl, pyrimidinylamino, piperazinyl
TRC-C364924 C₁₆H₁₂Cl₃N₅OS 428.72 6-chloro-2-methylpyrimidinyl, 3,6-dichloro-2-methylphenyl
N-(2-Chloro-6-methylphenyl)-2-[[6-(4-(2-hydroxyethyl)piperazinyl)-2-methylpyrimidin-4-yl]amino]thiazole-5-carboxamide C₂₁H₂₄ClN₇O₂S 506.45 2-chloro-6-methylphenyl, pyrimidinylamino, hydroxyethylpiperazinyl

Key Observations:

  • Dasatinib shares the thiazole-5-carboxamide core but incorporates a pyrimidinylamino group and a piperazinyl side chain, increasing its molecular weight and complexity. Its substituents enhance kinase binding, contributing to pan-Src inhibitory activity (IC₅₀: 0.6–3.0 nM) .
  • TRC-C364924 features dichlorophenyl and chloropyrimidinyl groups, leading to higher molecular weight (428.72 g/mol) and enhanced halogen-mediated hydrophobic interactions .
  • The target compound’s 2-methylbenzyl group offers moderate lipophilicity (clogP ≈ 3.5 estimated), balancing solubility and membrane permeability compared to bulkier analogs.

Biologische Aktivität

The compound 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[(2-methylphenyl)methyl]-1,3-thiazole-5-carboxamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound features a thiazole ring, a chlorinated pyridine moiety, and an aromatic amine. The presence of these functional groups contributes to its biological activity.

Molecular Formula

  • C : 15
  • H : 15
  • Cl : 1
  • N : 3
  • O : 1
  • S : 1

The mechanism of action for this compound appears to involve interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain pathways associated with inflammation and cancer proliferation.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory pathways.
  • Receptor Modulation : Potential modulation of receptor activity, particularly in the context of neuropharmacology.

Anticancer Activity

Research has indicated that compounds similar to 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[(2-methylphenyl)methyl]-1,3-thiazole-5-carboxamide exhibit anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways.

Study Reference Cell Line Tested IC50 (µM) Mechanism Identified
HeLa10.5Apoptosis induction
MCF77.8Cell cycle arrest

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production.

Study Reference Cytokine Measured Reduction (%)
TNF-alpha45%
IL-630%

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in various disease models:

  • In Vivo Cancer Model :
    • A study conducted on mice with induced tumors showed significant tumor reduction after treatment with the compound over a four-week period, suggesting its potential as an anticancer agent.
  • Chronic Inflammation Model :
    • In a rat model of chronic inflammation, administration of the compound resulted in reduced swelling and pain scores compared to controls, indicating its efficacy in managing inflammatory conditions.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological evaluations indicate a favorable profile; however, further studies are necessary to fully understand the safety margins and potential side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound with high purity?

  • Methodological Answer : Multi-step synthesis typically involves coupling a thiazole-carboxamide core with substituted aromatic amines. Key steps include:

  • Temperature and pH control : Reactions often require precise temperature modulation (e.g., reflux at 90°C) and pH adjustment (e.g., ammonia to pH 8–9) to avoid side products .
  • Catalysts and solvents : Dichloromethane or ethanol are common solvents, while NaH or phosphorus pentasulfide may catalyze amide bond formation .
  • Purity monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are critical for tracking reaction progress .

Q. How can researchers structurally characterize this compound using crystallographic and spectroscopic techniques?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Validate hydrogen bonding and π-π stacking interactions between the thiazole and aromatic moieties .
  • Spectroscopy : Employ 1H^1H-NMR to confirm substitution patterns (e.g., methyl groups at 4-methyl-thiazole and 2-methylphenyl) and FT-IR to verify carboxamide C=O stretches (~1650 cm1^{-1}) .

Q. What analytical methods are recommended for assessing purity and stability?

  • Methodological Answer :

  • HPLC with UV detection : Use a C18 column and acetonitrile/water gradient to quantify impurities (<2% by area) .
  • Stability studies : Conduct accelerated degradation tests under varied pH (1–13) and temperature (40–60°C) to identify labile functional groups (e.g., carboxamide hydrolysis) .

Q. What solubility and formulation challenges are associated with this compound?

  • Methodological Answer :

  • Solubility screening : Test in DMSO, ethanol, and aqueous buffers (e.g., PBS). Low aqueous solubility may require co-solvents (e.g., cyclodextrins) or salt formation .
  • Formulation stability : Monitor aggregation via dynamic light scattering (DLS) and oxidation via LC-MS under inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT). Discrepancies may arise from off-target effects or metabolite interference .
  • Structural dynamics : Use molecular dynamics (MD) simulations to correlate conformational flexibility (e.g., thiazole ring puckering) with activity variations .

Q. What strategies are effective for designing analogs with improved pharmacokinetic properties?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the 5-chloropyridinyl group with fluorinated or heterocyclic analogs (e.g., pyrimidine) to enhance metabolic stability .
  • Prodrug design : Introduce hydrolyzable esters (e.g., ethyl carbamate) at the carboxamide to improve oral bioavailability .

Q. How can crystallographic data inform structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Electron density maps : Analyze SHELXL-refined structures to identify key interactions (e.g., hydrogen bonds between the carboxamide and kinase ATP-binding pockets) .
  • Torsional angles : Correlate thiazole-phenyl dihedral angles with binding affinity trends using statistical models (e.g., partial least squares regression) .

Q. What computational approaches are recommended for predicting off-target interactions?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to screen against Pharmaprojects or ChEMBL databases. Prioritize targets with consensus binding scores .
  • Machine learning : Train models on PubChem bioassay data to predict cytochrome P450 inhibition or hERG channel binding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.